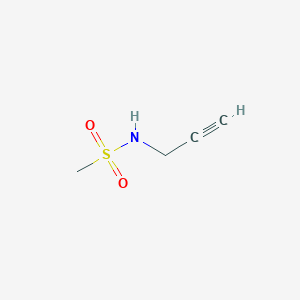

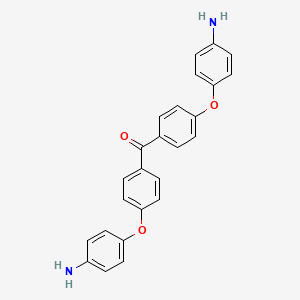

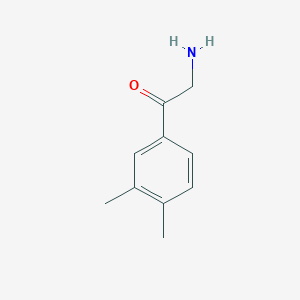

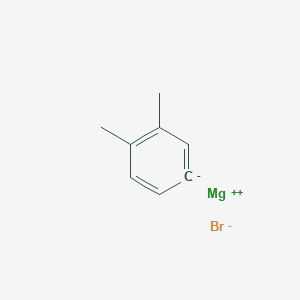

![molecular formula C13H10BrN3 B1627047 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 864685-42-7](/img/structure/B1627047.png)

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

Descripción general

Descripción

The compound “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a type of heterocyclic compound . It is also known as ABT-702 dihydrochloride, which is an adenosine kinase inhibitor . The compound is insoluble in water but soluble in DMSO .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of triazole-pyrimidine hybrids involves a series of reactions including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . Another method involves the annulation of a pyrimidine ring to 2-aminoindoles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For instance, the structure of 4-(3-bromophenyl)pyrimidin-2-amine was studied using IR, NMR, and X-Ray diffraction analysis . Another study used computational tools to investigate the molecular and electronic behavior of pyrimidine‑2‑thiones .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of pyrimido[1,2-a]indoles via a three-step protocol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compound ABT-702 dihydrochloride has a melting point of 227-245 °C . Another compound, 4-(3-Bromophenyl)pyrimidin-2-amine, is described as a white to yellow powder or crystals .Aplicaciones Científicas De Investigación

Anti-inflammatory Activities

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines, including imidazo[1,2-a]pyrimidines, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Neuroprotective and Anti-neuroinflammatory Agents

- Scientific Field : Neuropharmacology

- Summary of Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthetic Chemistry

- Scientific Field : Synthetic Chemistry

- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . This includes multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

- Methods of Application : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold .

- Results or Outcomes : These methodologies have been used for the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Optoelectronic Properties

- Scientific Field : Materials Science

- Summary of Application : Imidazo[1,2-a]pyridine based compounds have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Their optoelectronic properties were evaluated .

- Results or Outcomes : The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Chiral Compounds Synthesis

- Scientific Field : Synthetic Chemistry

- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . This includes aza-Michael–Mannich reaction, chiral compounds synthesis .

- Methods of Application : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold .

- Results or Outcomes : These methodologies have been used for the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Electroluminescent Displays

- Scientific Field : Materials Science

- Summary of Application : Imidazo[1,2-a]pyridine based compounds have been studied as blue-emitting materials . They have been used in organic light-emitting diodes (OLEDs) which are better alternatives to liquid crystal displays and other light sources owing to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . Their optoelectronic properties were evaluated .

- Results or Outcomes : The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Direcciones Futuras

The future directions in the research of similar compounds have been discussed. For instance, a study suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHMAAUXXGSURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592220 | |

| Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |

CAS RN |

864685-42-7 | |

| Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

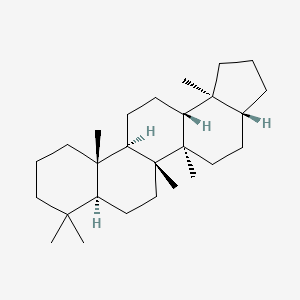

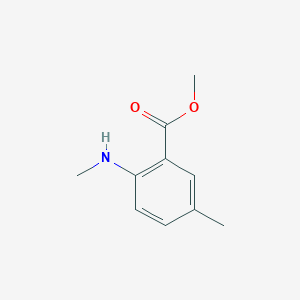

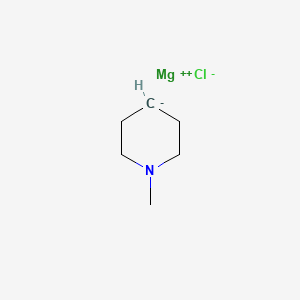

![Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B1626970.png)